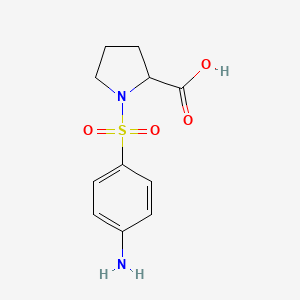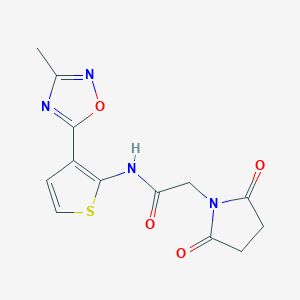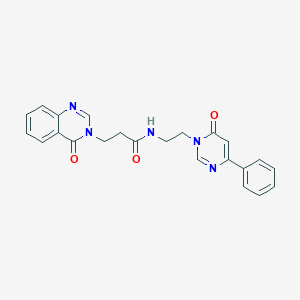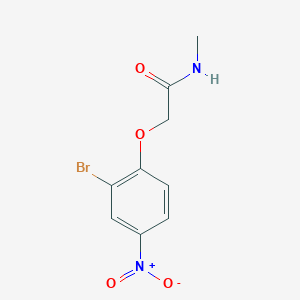![molecular formula C20H18ClN3O5S B2694814 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 449791-40-6](/img/structure/B2694814.png)
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide”:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to cell death. This makes it a valuable compound for developing new antibiotics and antifungal agents .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound has been found to have strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This makes it a potential candidate for developing supplements or drugs aimed at reducing oxidative damage .
Antiviral Applications
Studies have shown that this compound can inhibit the replication of certain viruses. Its antiviral activity is attributed to its ability to interfere with viral entry into host cells and inhibit viral RNA synthesis. This makes it a potential candidate for developing antiviral drugs, especially against emerging viral infections .
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in various experimental models. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This application highlights its potential in developing treatments for neurodegenerative disorders .
Antidiabetic Potential
Research has indicated that this compound may have antidiabetic effects. It can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This makes it a promising candidate for developing new treatments for diabetes and related metabolic disorders .
Antiproliferative Activity
The compound has shown antiproliferative effects on various cell lines, including cancer cells. It can inhibit cell growth and induce cell cycle arrest, making it a potential candidate for developing drugs aimed at controlling abnormal cell proliferation in diseases such as cancer .
特性
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-28-17-8-3-12(9-18(17)29-2)20(25)22-19-15-10-30(26,27)11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZIHQPQLQMRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)

![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)
![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)




![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)
![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)
![N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide](/img/structure/B2694746.png)


![2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2694749.png)